2,4-DB butyl ester

Description

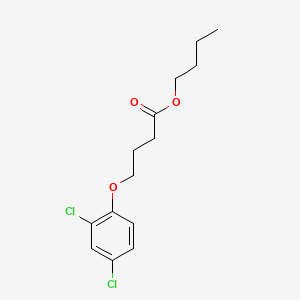

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXKVXJYFVAQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041355 | |

| Record name | 2,4-DB-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6753-24-8 | |

| Record name | 2,4-DB butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6753-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DB-butyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DB-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99664X4065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Development of Phenoxy Herbicides

The advent of phenoxy herbicides in the 1940s marked a revolutionary shift in agricultural practices. ufl.eduiastate.edu The discovery that synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA) could induce lethal, uncontrolled growth in broadleaf plants was a scientific breakthrough. wikipedia.org 2,4-Dichlorophenoxyacetic acid (2,4-D), commercially released in 1946, was the first highly successful selective herbicide, capable of killing dicotyledonous (broadleaf) weeds while leaving monocotyledonous crops like wheat, corn, and rice largely unaffected. researchgate.netmt.govwikipedia.org This development transformed weed management, offering an inexpensive and effective tool for farmers. researchgate.net

Following the success of 2,4-D, research expanded to synthesize and test related compounds, leading to the development of a broader class of phenoxy herbicides. cambridge.org This research led to compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB). wikipedia.org These were developed as "propesticides," meaning they are converted into the active herbicidal form within the target plant. wikipedia.org The formulation of these acids as esters, such as 2,4-DB butyl ester, was a further refinement. Ester formulations were found to be more herbicidally active than amine salt formulations, allowing for lower application rates to achieve the same level of weed control. ufl.edu This increased activity is a key characteristic of ester derivatives in the phenoxy class. ufl.edumt.gov

Position of 2,4 Db Butyl Ester Within Auxinic Herbicide Science

2,4-DB butyl ester is classified as a synthetic auxin herbicide, belonging to the Group 4 herbicides. iastate.edu Its mechanism of action is rooted in its structural similarity to the natural plant auxin, IAA. iastate.eduwikipedia.org Once absorbed by the plant, the this compound is hydrolyzed to its parent acid, 2,4-DB. vulcanchem.com The herbicidal selectivity of 2,4-DB relies on a metabolic process within the target weed known as beta-oxidation. jmb.or.krlsuagcenter.com

In susceptible broadleaf weeds, the four-carbon butyric acid side chain of 2,4-DB undergoes beta-oxidation, a metabolic pathway that shortens fatty acid chains by two carbons per cycle. lsuagcenter.comresearchgate.net This process converts the relatively inactive 2,4-DB into the highly phytotoxic 2,4-D. jmb.or.krlsuagcenter.com The resulting 2,4-D then acts as a synthetic auxin, disrupting normal hormonal balance and leading to uncontrolled, unsustainable cell division and growth, which ultimately kills the plant. mt.govwikipedia.orgbyjus.com

The key to 2,4-DB's utility is that many tolerant crops, particularly legumes like alfalfa and peanuts, perform this beta-oxidation process much more slowly or inefficiently. lsuagcenter.comagropages.com This metabolic difference allows these crops to remain unharmed while susceptible weeds are controlled. lsuagcenter.com The tolerance in legumes is also attributed to factors like lower spray retention, less effective absorption and translocation of the herbicide, and more rapid degradation of any 2,4-D that is formed. allenpress.com The butyl ester formulation of 2,4-DB is designed to enhance absorption into the plant tissue compared to its acid or salt counterparts. vulcanchem.com

Scope and Research Significance of 2,4 Db Butyl Ester Investigations

Chemical Synthesis Pathways and Reaction Mechanisms

The primary method for synthesizing this compound is through the acid-catalyzed esterification of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) with n-butanol. This reaction is a classic example of Fischer-Speier esterification.

The reaction mechanism involves several key steps:

Protonation of the Carboxylic Acid: The catalyst, typically a strong mineral acid such as sulfuric acid, protonates the carbonyl oxygen of the 4-(2,4-dichlorophenoxy)butanoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Alcohol: A molecule of n-butanol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original hydroxyl group of the butanol) to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by water or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst.

An alternative, though less common, synthetic route could involve the reaction of a 2,4-DB salt with a butyl halide, or the reaction of 4-(2,4-dichlorophenoxy)butyryl chloride with n-butanol. However, direct acid-catalyzed esterification is the most prevalent method in industrial production due to its cost-effectiveness and relatively straightforward procedure. nih.gov

Process Optimization for Enhanced Yield and Purity in Laboratory and Industrial Contexts

Research into the production of phenoxy acid esters like this compound has focused on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. While specific studies on this compound are not widely published, extensive research on the closely related 2,4-D butyl ester provides a clear framework for optimization that is directly applicable.

A patented method for preparing 2,4-D butyl ester highlights key parameters for optimization, achieving product purity as high as 97-99% and a reaction yield exceeding 98%. google.com This process involves reacting 2,4-dichlorophenoxyacetic acid with n-butyl alcohol in the presence of sulfuric acid and a solvent, followed by reflux and dehydration. google.com

The critical optimization parameters include:

Catalyst Concentration: Using an optimal amount of catalyst (e.g., 1-2 parts sulfuric acid per 100-120 parts of the carboxylic acid) ensures a high reaction rate without causing excessive side reactions or complicating purification. google.com

Reactant Ratio: An excess of one reactant, typically the less expensive alcohol (n-butanol), can be used to shift the reaction equilibrium towards the product side.

Solvent and Dehydration: The use of a solvent such as toluene (B28343) or xylene allows for reflux at a controlled temperature and facilitates the removal of water via a Dean-Stark apparatus, which is crucial for driving the reaction to completion. google.com

Reaction Time and Temperature: The reaction is typically carried out under reflux for 2-5 hours, with the reaction progress monitored by techniques like liquid chromatography to ensure the starting acid is consumed (e.g., to ≤1%). google.com

Purification Protocol: After the reaction, the mixture is cooled, and a multi-step purification process is employed. This includes neutralization of the excess acid catalyst by adjusting the pH (e.g., to 10), followed by layer separation to remove aqueous impurities. The organic layer is then washed with water until neutral. Finally, the solvent is removed by atmospheric distillation, and the product is purified by vacuum distillation to yield the final high-purity ester. google.com

Table 1: Optimized Industrial Process Parameters for Phenoxy Acid Butyl Ester Synthesis An illustrative example based on the production of 2,4-D Butyl Ester, analogous to this compound production.

| Parameter | Optimized Condition/Value | Reference |

|---|---|---|

| Reactants | 2,4-dichlorophenoxyacetic acid, n-butyl alcohol | google.com |

| Catalyst | Sulfuric Acid | google.com |

| Solvent | Toluene or Xylene | google.com |

| Reaction Time | 2 - 5 hours (under reflux) | google.com |

| Post-Reaction pH Adjustment | Adjusted to 10 for neutralization | google.com |

| Purification Steps | Layer separation, water washing, atmospheric and vacuum distillation | google.com |

| Achieved Purity | 97% - 99% | google.com |

| Achieved Yield | > 98% | google.com |

Characterization of Research-Grade Compound Purity and Consistency

The characterization of research-grade this compound is essential to confirm its identity, purity, and consistency. A suite of analytical techniques is employed for this purpose. The primary impurities of concern in the final product are typically residual unreacted 4-(2,4-dichlorophenoxy)butanoic acid and 2,4-dichlorophenol (B122985), a precursor to the acid. fao.orgapvma.gov.au

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying this compound. The compound is separated from other components on a GC column and then fragmented and detected by a mass spectrometer. Specific ion fragments are used for positive identification. For 2,4-D butyl ester, characteristic selective fragments include m/z 162, 175, 185, and 276. xml-journal.net This method can achieve very low detection limits, making it suitable for trace analysis. xml-journal.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for analyzing phenoxy herbicides and their esters. fao.orgapvma.gov.au It is particularly useful for monitoring the progress of the synthesis reaction by quantifying the disappearance of the starting carboxylic acid.

Spectroscopic Methods:

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the chemical structure of the synthesized ester. Key characteristic peaks include those corresponding to the C=O stretch of the ester carbonyl group, the C-O stretch of the ether linkage, and vibrations associated with the dichlorinated aromatic ring. researchgate.nettandfonline.com

Ultraviolet Spectrophotometry (UV): UV spectroscopy can be used for quantitative analysis, as the aromatic ring of the molecule absorbs UV light at specific wavelengths. researchgate.net

Other Characterization Techniques: For formulated products, such as microcapsule suspensions, additional characterization is performed. This includes using scanning electron microscopy (SEM) to study the morphology of the capsules and a laser particle size analyzer to determine the particle size distribution. researchgate.nettandfonline.com

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Key Findings / Parameters | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Selective ion fragments (e.g., m/z 162, 175, 185, 276 for analogous 2,4-D ester) provide definitive identification. High sensitivity. | xml-journal.net |

| High-Performance Liquid Chromatography (HPLC) | Quantification, Purity Assessment | Used with UV detection to quantify the analyte and monitor reaction completion. | fao.orgapvma.gov.au |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Structural Confirmation | Identifies functional groups like C=O (ester) and C-O-C (ether), confirming ester formation. | researchgate.net |

| Thin Layer Chromatography (TLC) | Confirmation of Degradates/Purity | Used for qualitative confirmation of product and separation from degradates like 2,4-D acid. | apvma.gov.au |

Auxin Mimicry and Phytohormonal System Disruption

The primary mechanism of this compound's herbicidal activity begins after it is absorbed by the plant, typically through the leaves. Inside the plant's cells, the butyl ester undergoes hydrolysis, releasing 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). In susceptible broadleaf weeds, 2,4-DB is then metabolized through peroxisomal fatty acid β-oxidation, a process that sequentially removes two-carbon units from the fatty acid chain. lsuagcenter.comresearchgate.netnih.govacs.org This metabolic process converts the relatively inactive 2,4-DB into the potent synthetic auxin, 2,4-D. lsuagcenter.commissouriwhitetails.com Many tolerant plants, such as certain legumes, are not affected because this β-oxidation process occurs at a much slower rate, preventing the accumulation of toxic 2,4-D levels. lsuagcenter.com

Once formed, 2,4-D functions as a mimic of the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin. xtbg.ac.cnnih.govnih.gov However, unlike IAA, which is tightly regulated and degraded by the plant, 2,4-D is highly persistent. oup.com It binds with high affinity to auxin receptors, particularly the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologues (AFBs). xtbg.ac.cntandfonline.com This binding acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. xtbg.ac.cntandfonline.com This enhanced interaction targets the Aux/IAA repressors for degradation via the 26S proteasome pathway. tandfonline.com The destruction of these repressor proteins unleashes auxin response factors (ARFs), which then activate the continuous and unregulated transcription of numerous auxin-responsive genes, leading to catastrophic phytohormonal system disruption. xtbg.ac.cntandfonline.com

Molecular and Cellular Responses in Susceptible Plant Species

The sustained and excessive auxin signaling triggered by 2,4-D incites a series of destructive molecular and cellular responses that overwhelm the plant's normal homeostatic controls.

Induction of Aberrant Cell Division and Growth Patterns

One of the most visible effects of 2,4-D is the induction of uncontrolled and disorganized cell division and elongation, particularly in meristematic tissues. orst.eduresearchgate.net This leads to a variety of symptoms, including epinasty (downward bending and twisting of leaves and stems), tissue swelling, and stem curl-over. researchgate.nettandfonline.comresearchgate.net At the cellular level, studies have documented that 2,4-D induces significant mitotic aberrations. Research on plant cells, such as those from Allium cepa (onion) root tips, has revealed a range of chromosomal abnormalities following exposure. unesp.brnih.gov These abnormalities are a direct consequence of the disruption of the mitotic process.

Table 1: Mitotic Aberrations Induced by 2,4-D in Plant Cells

| Aberration Type | Description | Reference |

|---|---|---|

| C-mitosis | Colchicine-like effect where the mitotic spindle fails to form, leading to scattered chromosomes. | unesp.brnih.gov |

| Chromosome Stickiness | Chromosomes exhibit a sticky surface, causing them to clump together and preventing proper segregation. | nih.gov |

| Anaphase/Telophase Bridges | Chromosome or chromatid fragments persist between the poles of the dividing cell during anaphase and telophase. | nih.gov |

| Laggard Chromosomes | Chromosomes or chromatids fail to connect to the spindle and lag behind during anaphase movement. | nih.gov |

| Multipolarity | The formation of more than two spindle poles, leading to incorrect chromosome segregation. | nih.gov |

These disruptions to cell division fundamentally undermine the plant's structural integrity and normal development, contributing significantly to its eventual death.

Modulation of Ethylene (B1197577) Biosynthesis Pathways

The overstimulation of auxin signaling by 2,4-D directly leads to a massive overproduction of ethylene, another critical plant hormone. tandfonline.comorst.edu This is achieved by the upregulation of genes encoding the key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase. nih.govnih.gov ACC synthase is the rate-limiting enzyme that converts S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor to ethylene. ufl.edu The resulting surge in ethylene levels induces and accelerates processes like leaf senescence, chlorosis (loss of chlorophyll), and abscission (shedding of leaves), further weakening the plant. tandfonline.comresearchgate.net A toxic byproduct of the ACC-to-ethylene conversion is cyanide, which can build up to detrimental levels within the plant tissues. researchgate.netresearchgate.net

Alterations in Plant Cell Wall Plasticity

Normal plant growth requires a controlled loosening or increase in the plasticity of cell walls to allow for cell expansion, a process regulated by auxin. 2,4-D hijacks this process, causing an abnormal and sustained increase in cell wall plasticity. orst.eduasmalldoseoftoxicology.orgresearchgate.net This is thought to occur through the activation of plasma membrane H+-ATPases, which pump protons into the cell wall space. The resulting acidification activates cell wall-loosening enzymes like expansins, leading to uncontrolled cell elongation and contributing to the dramatic twisting and bending (epinasty) seen in affected plants.

Deregulation of Protein Biosynthesis and Gene Expression

The herbicidal action of 2,4-D is fundamentally driven by its ability to deregulate gene expression on a massive scale. nih.gov Microarray studies on Arabidopsis have shown that exposure to 2,4-D alters the transcription levels of hundreds of genes across a wide range of functional categories. nih.gov There is a significant upregulation of genes directly involved in the auxin response, such as members of the IAA gene family (IAA1, IAA13, IAA19), as well as genes critical to the biosynthesis of ethylene and abscisic acid (ABA), such as NCED1 (9-cis-epoxycarotenoid dioxygenase). nih.govnih.govfrontiersin.org This widespread deregulation leads to an abnormal increase in the biosynthesis of proteins associated with growth, which, combined with the other disruptive effects, leads to unsustainable and lethal development. orst.eduasmalldoseoftoxicology.org

Comparative Analysis of Biological Activity across 2,4-D Formulations

Ester formulations, like the butyl ester, are lipophilic (oil-soluble) and less soluble in water. 24d.infoasacim.org.ar This characteristic allows them to penetrate the waxy, lipid-rich cuticle of plant leaves more effectively and rapidly than water-soluble amine salts. orst.eduasacim.org.ar This rapid uptake makes esters particularly effective under cool or dry conditions when plants are less metabolically active. 24d.infoasacim.org.ar Conversely, amine salts are highly soluble in water and are primarily absorbed through the roots or after dissociation on the leaf surface. orst.edu24d.info While amine salts are essentially non-volatile, short-chain esters (like methyl or butyl esters) are more volatile, which can be a factor in off-target movement. 24d.info

Table 2: Comparative Properties of 2,4-D Ester and Amine Salt Formulations

| Property | Ester Formulations (e.g., Butyl Ester) | Amine Salt Formulations (e.g., Dimethylamine) | Reference |

|---|---|---|---|

| Solubility | Low in water; high in oil-based solvents. | High in water; low in oil-based solvents. | 24d.infoasacim.org.ar |

| Primary Absorption Route | Foliar (leaf) | Root and Foliar | orst.edu |

| Cuticle Penetration | Rapid and efficient due to lipophilicity. | Slower; relies on dissociation and movement through aqueous pores. | 24d.infoasacim.org.ar |

| Biological Activity | Generally higher, especially in cool/dry conditions or on waxy weeds. | Effective, but can be less active in certain conditions compared to esters. | 24d.infoasacim.org.ar |

| Rainfastness | More rain-resistant due to quick absorption. | Less rain-resistant due to slower absorption. | asacim.org.ar |

| Volatility | Higher (especially short-chain esters). | Very low; essentially non-volatile. | 24d.info |

Environmental Fate and Transport Dynamics of 2,4 Db Butyl Ester

Hydrolysis Pathways and Kinetic Studies

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a critical process in the environmental degradation of 2,4-DB butyl ester. This process can occur through purely chemical means in abiotic environments or be accelerated by biological enzymes in soil and water.

In sterile aqueous environments, the hydrolysis of 2,4-D esters is highly dependent on pH. orst.eduapvma.gov.au The ester linkage is susceptible to cleavage, particularly under alkaline conditions, which yields the parent acid (2,4-D) and the corresponding alcohol. fao.orgppqs.gov.in For instance, the hydrolysis half-life of the butoxyethyl ester of 2,4-D decreases from over a year in acidic conditions (pH 5) to just 9 hours at pH 8. orst.edu Similarly, the 2-ethylhexyl ester (EHE) of 2,4-D is relatively stable at pH 5 but degrades rapidly at pH 9, with a calculated half-life of 52.2 hours. inchem.orgapvma.gov.au

While specific kinetic studies for this compound are limited, data for structurally similar short-chain 2,4-D esters indicate that abiotic hydrolysis is a significant dissipation pathway, especially in neutral to alkaline waters. Modeled data suggest that the hydrolytic half-life for 2,4-D butyl ester at pH 8 is approximately 2.25 days, and 22.5 days at pH 7 under sterile conditions. apvma.gov.au

Table 1: Abiotic Hydrolysis Half-Lives of Various 2,4-D Esters at 25°C This table presents data for 2,4-D esters as surrogates to illustrate the effect of pH on hydrolysis.

In natural, non-sterile environments, the hydrolysis of this compound is significantly accelerated by microbial activity. apvma.gov.au In soil and water, microorganisms produce enzymes that rapidly cleave the ester bond. fao.org Research shows that various esters of 2,4-D are hydrolyzed very quickly in non-sterile soils, with over 72% degraded within 72 hours. fao.org A study focusing on different soil types found that 2,4-D butyl ester was less stable than the 2-ethylhexyl ester, exhibiting a hydrolysis half-life of just 26 minutes in Mahoon clay soil. apvma.gov.au The half-life for the 2-ethylhexyl ester in soil/water slurries of Catlin and Hanford soils was found to be 1.25 and 1.45 hours, respectively. apvma.gov.au

Crucially, for 2,4-DB and its esters, the primary microbial degradation pathway is beta-oxidation. jmb.or.kragropages.com Soil microorganisms convert 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) to 2,4-dichlorophenoxyacetic acid (2,4-D). jmb.or.kragropages.comnih.gov This conversion is a critical step, as the herbicidal activity of 2,4-DB relies on its transformation into the more phytotoxic 2,4-D within susceptible plants and in the soil. jmb.or.krlsuagcenter.com The resulting 2,4-D is then subject to further microbial degradation. agropages.com

Several environmental factors modulate the rate of both chemical and biological hydrolysis.

pH: As established, pH is a dominant factor in abiotic hydrolysis, with rates increasing significantly under alkaline conditions. orst.eduapvma.gov.auinchem.org

Temperature: Higher temperatures generally increase the rate of chemical reactions and microbial activity, thus accelerating hydrolysis. inchem.org Studies on the related compound 2,4,5-T showed that its metabolism was most rapid at 70-85°F (21-29°C) and inhibited at lower temperatures. cambridge.org

Soil Moisture and Organic Matter: Microbial degradation, the main driver of hydrolysis in soils, is dependent on adequate moisture. 24d.info The rate of ester hydrolysis has been observed to decrease with diminishing soil moisture. researchgate.net Soil organic matter content also plays a role, as it influences microbial populations and the adsorption of the chemical. fao.org

Biologically Catalyzed Hydrolysis in Soil and Water

Photodegradation Processes and Identification of Photoproducts

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For 2,4-D esters, this process can contribute to their environmental dissipation, although its significance relative to hydrolysis can vary.

Studies on 2,4-D n-butyl ester have shown that upon irradiation with UV light (300 nm), the primary reaction is reductive dechlorination, preferentially at the ortho (2-position) of the dichlorophenoxy ring. inchem.org Photoproducts identified from the irradiation of 2,4-D butyl ester include 2,4-dichlorophenol (B122985), the methyl ester of 2,4-D, and the n-butyl ester of 5-chloro-2-hydroxyphenylacetic acid. inchem.org Another study identified hydrochloric acid and esters of 2- and 4-chlorophenoxyacetic acid as photoproducts of butyl esters of 2,4-D. inchem.org

The rate of photolysis can be slow. A study on the 2,4-D ethylhexyl ester (2,4-D EHE) in aqueous solution (pH 5) exposed to natural sunlight calculated a degradation half-life of 128.2 days. inchem.orgapvma.gov.au The major degradates were 2,4-D (5.0%), 2,4-dichlorophenol (2.1%), and 2-ethylhexyl-4-chlorophenoxyacetate (1.1%). inchem.org In the air, the half-life for 2,4-D butyl ester exposed to UV light as a liquid and gas has been reported as 13 days. herbiguide.com.au

Table 2: Photodegradation Products of 2,4-D Esters This table lists identified photoproducts from studies on various 2,4-D esters.

Volatilization and Atmospheric Distribution Studies

Volatilization is the process by which a substance transitions from a solid or liquid state into a vapor. For ester formulations of phenoxy herbicides, this is a key transport pathway that can lead to atmospheric distribution and off-target drift.

Short-chain esters of 2,4-D, including the butyl ester, are categorized as high-volatility esters. bioone.orgtandfonline.com Their tendency to vaporize after application is significantly higher than that of amine salt or long-chain ester formulations. who.intcambridge.org This volatility increases with temperature, making vapor drift a greater concern in warm conditions. 24d.info

Field studies have quantified the significant vapor drift potential of 2,4-D butyl ester. In one experiment, it was determined that in addition to droplet drift, 25% to 30% of the applied 2,4-D butyl ester was collected as vapor drift within the first half-hour after spraying. cambridge.org This resulted in a total drift potential that was 8 to 10 times greater than that of a dimethylamine (B145610) salt formulation under the same conditions. bioone.orgcambridge.org Atmospheric monitoring in Washington state during the growing season identified n-butyl ester as the predominant 2,4-D compound present in air samples, with 24-hour average concentrations reaching up to 3.1 μg/m³. tandfonline.comcambridge.org

Table 3: Volatility and Vapor Drift Data for 2,4-D Formulations

Meteorological Influences on Atmospheric Transport

The atmospheric transport of this compound is significantly influenced by its volatility and prevailing meteorological conditions. As a short-chain ester, it is considered a high-volatility compound, meaning it can readily convert from a liquid or solid to a gaseous state and move off-target. who.int24d.info This vapor movement is a primary mechanism for its atmospheric distribution. who.int

Key meteorological factors influencing its transport include wind, temperature, and atmospheric stability. epa.gov Higher temperatures increase the vapor pressure of the compound, leading to greater volatilization from soil and plant surfaces. who.int Wind then transports these vapors over potentially long distances. who.int Studies on the analogous compound, 2,4-D butyl ester, have estimated its atmospheric half-life to be approximately 1.7 to 2 days, classifying it as persistent in the atmosphere and capable of long-range transport. apvma.gov.aurayfull.com The combination of volatility and atmospheric persistence means that vapors can injure susceptible, non-target plants considerable distances from the application site. who.intepa.gov

Sorption and Desorption Dynamics in Edaphic Systems

The interaction of this compound with soil (edaphic systems) is dominated by its rapid conversion to the parent acid, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). Research on the analogous 2,4-D butyl ester shows it hydrolyzes extremely quickly in the presence of soil. In one study, the half-life of 2,4-D butyl ester in a soil slurry was only 26 minutes. apvma.gov.au Another study noted that 2,4-D n-butyl ester was completely hydrolyzed within 24 hours in soils with adequate moisture. 24d.info Therefore, the long-term sorption and desorption dynamics in soil are those of the 2,4-DB acid. nih.gov

The 2,4-DB acid is a weak organic acid that exists predominantly in its anionic (negatively charged) form in most agricultural soils (pH 5.5-7.0). 24d.info This anionic nature governs its sorption behavior.

Soil organic matter (SOM) and pH are the most critical factors controlling the sorption of the 2,4-DB anion in soil.

Soil Organic Matter (SOM): Sorption of 2,4-DB is positively correlated with SOM content. 24d.info Soils with higher organic matter will retain more of the herbicide, reducing its concentration in the soil solution and limiting its mobility. 24d.infowho.int One study found that sorption of 2,4-DB was significantly higher in a soil with 3.10% organic carbon compared to a soil with 1.42% organic carbon. 24d.info

pH: As a weak acid, the sorption of 2,4-DB is pH-dependent. At lower soil pH, more of the herbicide exists in its non-ionized (neutral) form, which is more readily sorbed to soil organic matter. As pH increases, the herbicide shifts to its anionic form, which is more water-soluble and less strongly sorbed, thus increasing its mobility. who.int

The potential for this compound to leach into groundwater is primarily determined by the mobility of its acid degradate, 2,4-DB. nih.gov The mobility of 2,4-DB is considered moderate to high due to its relatively weak sorption in many soil types. orst.edu

The leaching potential is highest in soils with low organic matter and coarse texture (sandy soils), where sorption is minimal. who.intarizona.edu Conversely, in soils with higher clay and organic matter content, movement is more restricted. arizona.edu While rapid microbial degradation often limits the extent of leaching, the detection of 2,4-DB in a Texas groundwater well confirms that leaching can occur under certain conditions. orst.edu The soil organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, was experimentally measured for 2,4-DB as 370 at a pH of 7.9, indicating moderate mobility. nih.gov

Impact of Soil Organic Matter Content and pH

Environmental Persistence and Dissipation Kinetics

The persistence of this compound in the environment is a two-stage process: the very rapid hydrolysis of the ester to the acid, followed by the microbial degradation of the 2,4-DB acid. apvma.gov.aunih.gov

The ester form itself is non-persistent in soil. The critical step is hydrolysis, which is the chemical breakdown by reaction with water, a process often accelerated by soil microbes. apvma.gov.au The subsequent degradation of the 2,4-DB acid is primarily through microbial metabolism. nih.govorst.edu

| Compound Form | Matrix | Process | Half-Life (t½) | Source(s) |

| 2,4-D Butyl Ester (analogue) | Mahoon Soil Slurry | Hydrolysis | 26 minutes | apvma.gov.au |

| 2,4-D n-Butyl Ester (analogue) | Moist Field Soil | Hydrolysis | < 24 hours | 24d.infoinchem.org |

| 2,4-DB (acid) | Soil (General) | Microbial Degradation | < 7 days | nih.govorst.edu |

| 2,4-D (acid analogue) | Moist Soil (25°C) | Microbial Degradation | ≤ 7 days | who.int |

| 2,4-D (acid analogue) | Dry Soil (35°C) | Microbial Degradation | up to 250 days | who.int |

This table is interactive. Click on the headers to sort.

As shown in the table, environmental conditions such as moisture and temperature have a profound impact on the degradation rate of the parent acid. Warm, moist conditions promote rapid microbial breakdown, while cold or dry conditions can significantly increase persistence. who.intwho.int

In aquatic environments, this compound is also subject to rapid hydrolysis to 2,4-DB acid. vulcanchem.com The rate of this hydrolysis is highly dependent on pH, with breakdown being much faster in alkaline (high pH) water. nih.gov One study on a related 2,4-D ester found the half-life in a natural river water system to be just 6.2 hours, indicating that microbially-mediated hydrolysis is a major dissipation pathway. apvma.gov.au

Once converted to the 2,4-DB acid, its persistence in water is influenced by microbial activity and photolysis (breakdown by sunlight). vulcanchem.comwho.int In general, the half-life of the resulting acid in aerobic aquatic environments is expected to be on the order of one to several weeks. who.int However, under anaerobic conditions, such as in bottom sediments, persistence can be much longer. who.int Due to its rapid degradation and conversion to the more water-soluble acid form, the butyl ester itself is not expected to significantly bioconcentrate in fish. rayfull.com

Microbial Transformation and Biodegradation of 2,4 Db Butyl Ester

Isolation and Characterization of Degrading Microbial Strains

The ability to metabolize 2,4-DB and its derivatives is distributed across a diverse range of microorganisms. The initial breakdown of 2,4-DB butyl ester into 2,4-DB is a crucial first step, followed by further degradation of the acid. While many studies focus on the degradation of the resulting 2,4-DB acid or the closely related herbicide 2,4-D, the principles and microbial agents involved are highly relevant to the complete mineralization of this compound.

Numerous bacterial species have been identified with the capacity to utilize phenoxyalkanoic acid herbicides as a source of carbon and energy. Research has specifically isolated bacteria capable of degrading 2,4-DB from agricultural soils. jmb.or.kr

Acinetobacter : Strains of Acinetobacter have demonstrated a remarkable ability to degrade phenoxy herbicides. For instance, Acinetobacter sp. ZX02, isolated from soil, was found to utilize 2,4-D butyl ester as its sole carbon source, achieving complete removal in under 96 hours in pure culture. acs.orgnih.gov This highlights the genus's potent esterase activity, which is the requisite first step in the degradation of this compound.

Sphingomonas : Members of the genus Sphingomonas are well-documented degraders of various aromatic compounds, including phenoxy herbicides. mdpi.com Strains related to Sphingomonas have been isolated from soil and shown to be numerically dominant in the degradation of 2,4-DB. jmb.or.kr Their metabolic versatility makes them key players in the breakdown of the 2,4-DB molecule after its initial hydrolysis from the butyl ester form.

Pseudomonas : The genus Pseudomonas is frequently implicated in the biodegradation of chlorinated aromatic compounds. mdpi.com Several studies have isolated Pseudomonas strains that can degrade 2,4-DB. jmb.or.kr The metabolic pathways in Pseudomonas for breaking down the resulting 2,4-D are well-characterized, involving a series of enzymatic steps that cleave the side chain and open the aromatic ring. nih.gov

Other significant bacterial genera involved in the degradation of 2,4-DB include Variovorax and the nitrogen-fixing bacterium Bradyrhizobium. jmb.or.kr Studies have shown that isolates from these genera can utilize 2,4-DB as a sole carbon and energy source, indicating that the necessary enzymatic machinery for its complete breakdown is present. jmb.or.kr

Table 1: Bacterial Strains Involved in the Degradation of 2,4-DB and Related Compounds

| Genus | Species/Strain | Degraded Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Acinetobacter | sp. ZX02 | 2,4-D butyl ester | Utilized as sole carbon source; 100% removal in <96 hours. | acs.org, nih.gov |

| Sphingomonas | Not specified | 2,4-DB | Numerically dominant in 2,4-DB degrading soil communities. | jmb.or.kr |

| Pseudomonas | Not specified | 2,4-DB, 2,4-D | Capable of utilizing 2,4-DB as a carbon source. | jmb.or.kr |

| Variovorax | Not specified | 2,4-DB | Isolated from soil as a 2,4-DB degrading bacterium. | jmb.or.kr |

| Bradyrhizobium | Not specified | 2,4-DB | Isolated from soil as a 2,4-DB degrading bacterium. | jmb.or.kr |

| Cupriavidus | campinensis BJ71 | 2,4-D | Efficiently degrades 2,4-D, the product of 2,4-DB β-oxidation. |

Fungal degradation often involves different initial steps compared to bacteria, such as hydroxylation of the aromatic ring. researchgate.net However, the detection of 2,4-dichlorophenol (B122985) (2,4-DCP) as a transient metabolite during 2,4-D degradation by fungi like Mortierella isabellina indicates that side-chain cleavage also occurs. nih.gov

Commonly cited fungal genera with the capacity to degrade 2,4-D include:

Aspergillus : Aspergillus niger has been shown to degrade 2,4-D through dechlorination and hydroxylation reactions. mdpi.com

Penicillium : Strains of Penicillium, such as Penicillium chrysogenum, can tolerate and degrade high concentrations of 2,4-D. researchgate.netidosi.org

Trichoderma : Species like Trichoderma viride and Trichoderma koningii demonstrate a notable ability to remove 2,4-D from culture media. idosi.org

Mortierella : Mortierella isabellina is among the most efficient fungal degraders of 2,4-D. nih.gov

Rhizopus : Rhizopus stolonifer has also been identified as capable of eliminating 2,4-D in soil. idosi.org

Actinomycetes are a group of filamentous bacteria known for their ability to produce a wide array of extracellular enzymes, making them effective degraders of complex organic matter, including xenobiotics. nih.gov Their involvement in the degradation of phenoxy herbicides has been noted. For example, soil treatment with 2,4-D has been shown to affect actinomycete populations, and certain strains, such as Streptomyces viridochromogenes, have been identified as 2,4-D degraders. who.int Research has also demonstrated that actinomycete strains isolated from soil previously treated with 2,4-D were capable of degrading other herbicides like Diuron, suggesting broad catabolic capabilities that could extend to 2,4-DB and its ester. nih.gov

Fungal Species and Their Role in Metabolism

Elucidation of Enzymatic Degradation Pathways

The microbial breakdown of this compound is a multi-step enzymatic process. The pathway begins with the hydrolysis of the ester bond, followed by the shortening of the butyric acid side chain, and finally, cleavage of the aromatic ring.

The initial and essential step in the biodegradation of this compound is the cleavage of the ester bond. This reaction is a hydrolysis, catalyzed by esterase enzymes, which splits the ester into its constituent alcohol (butanol) and carboxylic acid (2,4-DB). wikipedia.orgchemguide.co.uk

This compound + H₂O ---(Esterase)---> 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) + Butanol

This hydrolysis is a common feature in the degradation of ester-formulated pesticides. fao.org Microbial esterases (carboxylesterases, EC 3.1.1) are widespread in soil and aquatic environments and are responsible for the rapid conversion of herbicide esters to their acid forms. nih.gov This step is crucial because the resulting 2,4-DB acid is the substrate for the subsequent degradation pathway. The lipophilicity of the ester facilitates its passage across microbial cell membranes, where intracellular esterases can then act upon it. leeds.ac.uk

Once 2,4-DB is formed, its degradation proceeds via pathways involving oxidoreductases and dioxygenases. The key transformation is the conversion of 2,4-DB to 2,4-D through the β-oxidation pathway, a process analogous to fatty acid metabolism. nih.govresearchgate.net

β-Oxidation of 2,4-DB to 2,4-D : In many microorganisms, the four-carbon side chain of 2,4-DB is shortened by two carbons in a process called β-oxidation. jmb.or.krnih.gov This pathway is well-established and involves a sequence of enzymatic reactions catalyzed by enzymes such as acyl-CoA oxidases and 3-ketoacyl-CoA thiolases. researchgate.netaocs.org The process converts 4-(2,4-dichlorophenoxy)butyric acid into 2,4-dichlorophenoxyacetic acid (2,4-D), which is itself a potent herbicide. oup.comresearchgate.net This conversion is the basis for 2,4-DB's selective herbicidal activity in certain plants that possess active β-oxidation systems. jmb.or.kr

Dioxygenase-Mediated Degradation of 2,4-D : The 2,4-D molecule formed from β-oxidation is then subjected to further degradation. This is typically initiated by an α-ketoglutarate-dependent dioxygenase, often encoded by the tfdA gene. nih.gov This enzyme, an oxidoreductase, cleaves the ether bond and removes the acetic acid side chain to produce 2,4-dichlorophenol (2,4-DCP). nih.gov

The resulting 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (a monooxygenase, TfdB) to form 3,5-dichlorocatechol (B76880). ethz.ch This catechol intermediate is a critical juncture in the pathway. The aromatic ring is then cleaved by a chlorocatechol 1,2-dioxygenase (TfdC), an intradiol dioxygenase, which opens the ring between the two hydroxyl groups. nih.gov Subsequent enzymatic steps involving isomerases, hydrolases, and reductases further process the molecule, ultimately funneling the carbon into the central metabolic pathways of the cell, such as the Krebs cycle. nih.gov

Table 2: Key Enzymes in the Degradation Pathway of this compound

| Enzymatic Step | Enzyme Class | Enzyme Example | Substrate | Product | Reference(s) |

|---|---|---|---|---|---|

| Ester Hydrolysis | Hydrolase | Carboxylesterase | This compound | 2,4-DB + Butanol | fao.org, wikipedia.org |

| β-Oxidation | Oxidoreductase/Thiolase | Acyl-CoA Oxidase, 3-Ketoacyl-CoA Thiolase | 2,4-DB | 2,4-D | nih.gov, researchgate.net, oup.com |

| Side Chain Cleavage | Dioxygenase | α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | 2,4-D | 2,4-Dichlorophenol (2,4-DCP) | nih.gov |

| Ring Hydroxylation | Monooxygenase | 2,4-DCP hydroxylase (TfdB) | 2,4-DCP | 3,5-Dichlorocatechol | ethz.ch |

| Ring Cleavage | Dioxygenase | Chlorocatechol 1,2-dioxygenase (TfdC) | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | nih.gov |

Esterase-Mediated Hydrolysis Mechanisms

Genetic Basis of Biodegradation: Identification and Characterization of Catabolic Genes

The microbial breakdown of this compound is a sophisticated enzymatic cascade, the genetic basis of which involves several distinct stages and corresponding gene sets. The process begins with the hydrolysis of the butyl ester to form 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). This initial conversion is rapid and is catalyzed by hydrolytic enzymes present in a wide range of soil microorganisms and plants. frontiersin.orgapvma.gov.au While specific esterase genes are not always detailed, research on Acinetobacter sp. ZX02, a bacterium capable of utilizing 2,4-D butyl ester as its sole carbon source, revealed that the genes responsible for degradation are encoded on a 23 kb plasmid. nih.govresearchgate.net

Following hydrolysis, the resulting 2,4-DB molecule undergoes β-oxidation, a process that shortens the butyric acid side chain to an acetic acid side chain, thereby converting 2,4-DB into the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govinvasive.org Studies suggest that the genes for this β-oxidation system can be located on the chromosome. For instance, in one bacterial strain, chromosomal genes were responsible for converting 2,4-DB to 2,4-D, while the subsequent degradation of 2,4-D was handled by enzymes encoded on a plasmid. nih.gov

The genetic basis for the degradation of the resultant 2,4-D is extensively characterized. researchgate.net The most well-documented pathway involves the tfd (two, four-D) gene cluster, first identified on the pJP4 plasmid in the bacterium Cupriavidus necator JMP134. researchgate.netepa.govoup.com These genes, tfdA, tfdB, tfdC, tfdD, tfdE, and tfdF, encode a series of enzymes that sequentially break down 2,4-D. researchgate.netnih.gov

The catabolic pathway encoded by the tfd genes is as follows:

tfdA : This gene codes for an α-ketoglutarate-dependent dioxygenase, which cleaves the ether bond of 2,4-D to produce 2,4-dichlorophenol (2,4-DCP). researchgate.netepa.gov

tfdB : Encodes a 2,4-DCP hydroxylase that converts 2,4-DCP into 3,5-dichlorocatechol. epa.govnih.gov

tfdC, tfdD, tfdE, tfdF : These genes encode enzymes (chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, chlorodienelactone hydrolase, and chloromaleylacetate reductase, respectively) that process the aromatic ring through ortho-cleavage, ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Beyond the canonical tfd genes, research has revealed a diversity of other catabolic genes involved in 2,4-D degradation, such as the cad gene family (cadRABKC), cloned from Bradyrhizobium sp. strain HW13. isws.org.in This genetic diversity indicates that the ability to degrade these xenobiotic compounds has likely evolved through mechanisms like the horizontal transfer of genes, resulting in a mosaic of catabolic genes across different bacterial species. oup.comorst.edu

| Gene | Function in 2,4-D Degradation |

| tfdA | Codes for α-ketoglutarate-dependent 2,4-D dioxygenase; initiates side chain cleavage. |

| tfdB | Codes for 2,4-dichlorophenol hydroxylase; hydroxylates the aromatic ring. |

| tfdC | Codes for chlorocatechol 1,2-dioxygenase; involved in ortho-ring fission. |

| tfdD | Codes for chloromuconate cycloisomerase. |

| tfdE | Codes for chlorodienelactone hydrolase. |

| tfdF | Codes for chloromaleylacetate reductase. |

| cadA | Part of an alternative 2,4-D degradation gene family found in some bacteria. |

Environmental Factors Influencing Microbial Degradation Efficiency

The rate and extent of this compound biodegradation are not solely dependent on the presence of catabolic genes but are also significantly influenced by a range of environmental factors.

Soil pH plays a critical role in the fate of this compound and its metabolites. The ester form rapidly hydrolyzes to the acid form, 2,4-D, which is anionic. oup.com24d.info In acidic soils, 2,4-D tends to be more strongly adsorbed to soil particles, particularly organic matter. researchgate.netfao.org This increased sorption at low pH can reduce its availability for microbial degradation and leaching. researchgate.netmdpi.com Conversely, higher pH reduces adsorption, which could increase availability to microbes but also the risk of leaching. researchgate.net The optimal pH for the activity of 2,4-D degrading enzymes in some strains, like Cupriavidus pinatubonensis BJ71, has been found to be around 7.0. nih.govscielo.br

The composition and history of the soil microbial community are paramount. Soils with a history of phenoxyalkanoic herbicide application often exhibit faster degradation rates due to the enrichment and adaptation of indigenous microorganisms capable of metabolizing these compounds. nih.gov In one study, a soil with a history of herbicide use demonstrated a more rapid degradation of 2,4-DB compared to a soil without such history. nih.gov The application of 2,4-DB can lead to a significant increase in the population of specific degrader bacteria. nih.gov However, the herbicide can also alter the broader microbial community structure, with some studies showing that 2,4-D butyl ester can inhibit certain microbial populations, such as fungi and autotrophic nitrifying bacteria, particularly at high concentrations. scispace.com The impact also varies with soil type; for example, the same dose of 2,4-D butyl ester inhibited aerobic bacteria and actinomycetes in an acidic Oxisol but stimulated them in an alkaline Fluvo-aquic soil. scispace.com

Temperature and moisture are key environmental variables that control the metabolic rate of soil microorganisms. Consequently, they strongly influence the degradation rate of this compound. invasive.orgwho.int The hydrolysis of the ester itself is affected by moisture, with complete hydrolysis of 2,4-D n-butyl ester occurring within 24 hours in soils with moisture levels above the wilting point. oup.com24d.info

Microbial degradation of the resulting 2,4-D is generally faster under warm and moist conditions, which are favorable for microbial growth and activity. invasive.orgwho.int Optimal degradation of 2,4-D by the strain Cupriavidus campinensis BJ71 was observed at 30°C. scielo.br The degradation rate of 2,4-D is typically rapid, with reported half-lives often between 3 and 10 days under favorable field conditions, though this can extend significantly in cold or dry environments. invasive.orgfao.org For instance, the degradation rate of 2,4-D was found to be strongly influenced by factors including temperature and moisture. nih.gov

Effect of Soil pH and Microbial Community Composition

Research on Bioremediation and Bioaugmentation Strategies

Given the widespread use of phenoxy herbicides, research into bioremediation strategies to clean up contaminated sites is of significant interest. Bioremediation, which utilizes microorganisms to degrade pollutants, is considered an environmentally sustainable and cost-effective approach. mdpi.comscielo.br

Bioaugmentation is a specific bioremediation strategy that involves introducing specialized, highly efficient pollutant-degrading microbial strains or consortia into a contaminated environment to enhance the degradation of target compounds. mdpi.com Numerous bacterial strains capable of degrading 2,4-D have been isolated and characterized, including species of Cupriavidus, Pseudomonas, Sphingomonas, and Acinetobacter, making them potential candidates for bioaugmentation. frontiersin.orgnih.govmdpi.com

Studies have shown that inoculating soil with 2,4-D-degrading bacteria can significantly accelerate the removal of the herbicide. For example, the introduction of Novosphingobium sp. strain DY4 into soil microcosms led to the near-complete elimination of 2,4-D within 5-7 days. nih.gov Similarly, inoculating non-sterile soil with Cupriavidus campinensis BJ71 resulted in an 87.13% degradation of a high initial concentration of 2,4-D within 14 days, compared to only 7.34% in uninoculated control soil. scielo.br

A novel approach termed "preventive bioremediation" has also been explored. This strategy involves the simultaneous application of the pesticide along with a mineralizing bacterium. nih.gov A study using Cupriavidus necator JMP134 co-applied with a commercial 2,4-D formulation found that this approach reduced the herbicide's persistence threefold without compromising its weed-killing efficacy. nih.gov This suggests a promising method for reducing the environmental load of pesticides at the source. nih.gov The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, compete with the native microflora, and express their degradative capabilities in the complex soil environment. mdpi.com

Ecological Impact Research on Non Target Biota and Ecosystem Processes

Influence on Soil Microbial Communities and Nutrient Cycling

The soil microbiome is a critical component of terrestrial ecosystems, responsible for nutrient cycling and maintaining soil health. The application of herbicides like 2,4-DB butyl ester can lead to significant shifts in the structure and function of these microbial communities.

Impact on Nitrogen-Transforming Bacterial Populations (e.g., Ammonifiers, Nitrosomonas, Nitrifying and Denitrifying Bacteria)

Research into the effects of this compound on nitrogen-transforming bacteria reveals varied responses depending on the specific bacterial group, the concentration of the herbicide, and soil characteristics.

In a laboratory study using two distinct soil types, an acidic Oxisol and an alkaline Fluvo-aquic soil, the application of this compound at a rate of 5 mg active ingredient (a.i.) per kg of dry soil led to a significant stimulation of ammonifiers. researchgate.net However, at this concentration, there was no discernible influence on nitroso-bacteria or denitrifying bacteria. researchgate.net When the concentration was increased tenfold to 50 mg a.i./kg, an inhibitory effect was observed across all these groups: ammonifiers, nitroso-bacteria, and denitrifying bacteria. researchgate.net

A key finding was the differential impact on nitrifying bacteria. Both the 5 mg/kg and 50 mg/kg doses of this compound were found to inhibit autotrophic nitrifying bacteria in both soil types. researchgate.netscispace.com Conversely, the populations of heterotrophic nitrifying bacteria were stimulated by the herbicide at both concentrations. researchgate.netscispace.com This suggests that autotrophic nitrifying bacteria are particularly sensitive to this compound toxicity, while heterotrophic nitrifying bacteria may be able to utilize the compound or its metabolites, or thrive in the altered soil environment. researchgate.netscispace.com Another study noted that 2,4-DB can adversely affect the nitrogen-fixing capacity of root nodules in legumes. icrisat.org

Table 1: Effect of this compound on Nitrogen-Transforming Bacteria

| Bacterial Group | Low Dose (5 mg/kg) Effect | High Dose (50 mg/kg) Effect | Source(s) |

|---|---|---|---|

| Ammonifiers | Stimulated | Inhibited | scispace.com, researchgate.net |

| Nitroso-bacteria | No Influence | Inhibited | scispace.com, researchgate.net |

| Denitrifying Bacteria | No Influence | Inhibited | scispace.com, researchgate.net |

| Autotrophic Nitrifying Bacteria | Inhibited | Inhibited | scispace.com, researchgate.net |

| Heterotrophic Nitrifying Bacteria | Stimulated | Stimulated | scispace.com, researchgate.net |

Differential Sensitivity of Fungi, Bacteria, and Actinomycetes

The main groups of soil microorganisms—bacteria, fungi, and actinomycetes—exhibit different levels of sensitivity to this compound. The response can also be heavily influenced by soil properties such as pH and organic matter content.

In a study comparing an acidic Oxisol and an alkaline Fluvo-aquic soil, fungal populations were significantly depressed in both soils after the application of this compound, with the impact being more pronounced at higher doses. scispace.com This indicates that fungi are more sensitive to the herbicide than bacteria and actinomycetes. scispace.com

The effects on bacteria and actinomycetes were soil-dependent. In the acidic Oxisol, the populations of aerobic bacteria and actinomycetes were significantly inhibited by the herbicide. researchgate.netscispace.com In contrast, in the alkaline Fluvo-aquic soil, these same groups were stimulated. researchgate.netscispace.com Some research on a related compound, 2,4-D iso-octyl ester, showed that at an application rate of 0.95 kg/ha , it reduced populations of bacteria, fungi, and actinomycetes by 26.3%, 19.5%, and 30%, respectively. fao.org

Dose-Response Relationships in Microbial Community Structure

The concentration of this compound applied to soil is a critical factor determining its ecological impact. Studies consistently show a clear dose-response relationship in how microbial communities are affected.

At lower concentrations (10 and 100 µg/g), 2,4-D butyl ester was found to stimulate the population of culturable bacteria in soil, whereas a high concentration (1000 µg/g) decreased it. mdpi.commdpi.com Similarly, a study on 2,4-D butyl ester showed that a lower dose (5 mg/kg) stimulated ammonifiers, while a higher dose (50 mg/kg) was inhibitory. researchgate.netscispace.com The inhibitory effects on fungi and the differential effects on bacteria and actinomycetes were also more obvious as the dose of this compound increased. scispace.com

Table 2: Dose-Dependent Effects of this compound on Soil Microorganisms

| Microbial Group | Low Dose Effect | High Dose Effect | Source(s) |

|---|---|---|---|

| Culturable Bacteria | Stimulation (at 10-100 µg/g) | Inhibition (at 1000 µg/g) | mdpi.com, mdpi.com |

| Fungi | Depressed | Severely Depressed | scispace.com |

| Ammonifiers | Stimulated (at 5 mg/kg) | Inhibited (at 50 mg/kg) | scispace.com, researchgate.net |

| Autotrophic Nitrifiers | Inhibited (at 5 & 50 mg/kg) | Inhibited (at 5 & 50 mg/kg) | scispace.com, researchgate.net |

| Actinomycetes (in Oxisol) | Inhibited | More Inhibited | scispace.com, researchgate.net |

| Actinomycetes (in Fluvo-aquic soil) | Stimulated | More Stimulated | scispace.com, researchgate.net |

Effects on Key Soil Enzyme Activities

Soil enzymes are vital for catalyzing biochemical processes, including organic matter decomposition and nutrient mineralization. The application of this compound and related compounds can influence the activity of these enzymes.

Studies on the broader class of 2,4-D herbicides have shown impacts on several key enzymes. For example, 2,4-D has been found to inhibit phosphatase activities in soil. mdpi.com Phosphatase is crucial for phosphorus mineralization. mdpi.com Research has also shown that 2,4-D can inhibit nitrogenase activity, which is essential for nitrogen fixation, in certain bacteria like Klebsiella pneumoniae. mdpi.com

In a field study involving a 2,4-D and glyphosate (B1671968) mixture, transient increases in beta-glucosidase, cellobiohydrolase, and phosphatase activities were observed. mdpi.comresearchgate.net These enzymes are involved in the degradation of cellulose (B213188) and are considered measures of organic matter turnover. mdpi.com However, the study concluded that enzyme activities were more significantly impacted by soil organic matter content than by the herbicide application at recommended rates. mdpi.comresearchgate.net In another study, 2,4-DB was found to reduce soil dehydrogenase activity by 33-41%, while significantly increasing soil respiration in a dose-dependent manner. mdpi.com

Aquatic Ecosystem Responses and Biotransformation

When herbicides enter aquatic environments through runoff or spray drift, they can affect non-target aquatic organisms, including primary producers like algae and macrophytes.

Effects on Non-Target Aquatic Flora (e.g., Algae, Macrophytes)

Esters of 2,4-D, including the butyl ester, are generally more toxic to aquatic organisms than the acid or salt forms. who.intepa.gov Research has demonstrated that these compounds can inhibit the growth and productivity of aquatic plants.

For algae, the 5-day EC₅₀ (the concentration that causes a 50% effect) for the 2,4-D EH ester on the marine diatom Skeletonema costatum was 0.23 mg/L. fao.org A recent study on the green alga Raphidocelis subcapitata determined the 72-hour EC₅₀ for 2,4-D butylate (B1668116) to be 5.15 mg/L, classifying it as having low toxicity to this species. mdpi.com Exposure to 2,4-D esters has also been shown to reduce the productivity of natural phytoplankton communities. who.int

Aquatic macrophytes (larger water plants) are also sensitive. For the floating macrophyte Lemna gibba, the 14-day EC₅₀ for the 2,4-D EH ester was 0.5 mg/L. fao.org A study on nine submerged macrophyte species found that root length was a particularly sensitive endpoint. researchgate.net The EC₅₀ values for root length ranged from 92 to 997 µg/L across the different species. researchgate.net A long-term study identified a no-observed-effect concentration (NOEC) of 3.3 µg/L for effects on the aquatic macrophyte Myriophyllum sibiricum. wfduk.org

Table 3: Toxicity of 2,4-D Esters to Non-Target Aquatic Flora

| Organism | Compound Form | Endpoint | Value | Source(s) |

|---|---|---|---|---|

| Skeletonema costatum (Alga) | 2,4-D EH ester | 5-day EC₅₀ | 0.23 mg/L | fao.org |

| Raphidocelis subcapitata (Alga) | 2,4-D butylate | 72-h EC₅₀ | 5.15 mg/L | mdpi.com |

| Lemna gibba (Macrophyte) | 2,4-D EH ester | 14-day EC₅₀ | 0.5 mg/L | fao.org |

| Various Submerged Macrophytes | 2,4-D | 4-week EC₅₀ (Root Length) | 92 - 997 µg/L | researchgate.net |

| Myriophyllum sibiricum (Macrophyte) | 2,4-D | 60-day NOEC | 3.3 µg/L | wfduk.org |

Metabolism and Fate in Non-Target Aquatic Fauna

The butyl ester of 2,4-D is rapidly hydrolyzed to the parent 2,4-D acid in aquatic environments. This transformation is a critical step in its metabolism within non-target aquatic fauna. Fish, for instance, readily absorb the ester forms of 2,4-D through their gills. who.int Once absorbed, the ester is converted to the free acid, which is then rapidly excreted. nih.gov

Studies have shown that while ester formulations of 2,4-D are more toxic to fish than amine salts, the bioaccumulation of 2,4-D is generally low. fao.org For example, in a study involving the butoxyethanol ester of 2,4-D, the bioconcentration factors for zooplankton ranged from 1 to 603. mass.gov In fish, the maximum bioconcentration factor was approximately 22. mass.gov Excretion of the compound is typically rapid and complete in less than two weeks. mass.gov

The hydrolysis of 2,4-D esters is a significant fate process in aquatic systems. mass.gov The half-life for hydrolysis of the 2-butoxyethyl ester at a pH of 9 and a temperature of 28°C is a mere 0.6 hours. inchem.org This rapid breakdown to the more water-soluble acid form limits the potential for long-term accumulation in aquatic organisms. fao.org Research on the dodecyl-tetradecyl amine salt and dimethylamine (B145610) salt of 2,4-D in Florida canals showed that the highest concentration in water was detected one day after application, with no detectable levels in fish after 13 days. inchem.org

It is important to note that the toxicity of 2,4-D esters to fish can be influenced by other chemicals present in the water. For instance, the presence of carbaryl (B1668338) can potentiate the toxicity of 2,4-D butyl ester to brown trout. who.int

Table 1: Bioconcentration of 2,4-D Formulations in Aquatic Organisms

| Organism | 2,4-D Formulation | Bioconcentration Factor (BCF) | Reference |

| Zooplankton | Butoxyethanol ester | 1 - 603 | mass.gov |

| Fish (game and non-game) | Butoxyethanol ester | ~22 | mass.gov |

Interactions with Terrestrial Non-Target Plant Species

The primary hazard of this compound to non-target terrestrial plants stems from unintended direct deposition and spray drift. usda.gov As a selective, systemic herbicide, 2,4-D formulations are designed to control broad-leaved weeds, and consequently, they can pose a risk to non-target broad-leaved plants. fao.org

Phytotoxic effects on non-target plants can include leaf necrosis, growth inhibition, deformations, and changes in plant tissue structure. mdpi.com The severity of these effects is influenced by factors such as the plant species' susceptibility, growth stage at the time of exposure, and environmental conditions. mdpi.com For instance, ester formulations are absorbed more quickly by plants than amine formulations, making them less likely to be washed off by rain but potentially more damaging to sensitive plants. 24d.info

Research has shown that even low levels of spray drift can cause damage to susceptible crops. usda.gov The volatility of different 2,4-D ester formulations is a key factor in their potential for off-target movement. inchem.org While amine formulations are essentially non-volatile, some ester forms have higher volatility, which can lead to vapor drift and injure nearby susceptible plants. 24d.infoepa.gov However, the use of low-volatile ester formulations can mitigate this risk. 24d.info

Studies have been conducted to determine the hazardous concentration for a certain percentage of species (HCp) to assess the risk to non-target plants. For ester formulations of 2,4-D, the HC5 (the concentration at which 5% of species are affected) has been determined to be 10 g ae/ha for post-emergent exposure. apvma.gov.au

Table 2: Phytotoxicity of 2,4-D Ester Formulations on Terrestrial Plants

| Parameter | Value | Formulation Type | Exposure Route | Reference |

| Hazardous Concentration (HC5) | 10 g ae/ha | Esters | Post-emergent | apvma.gov.au |

Long-Term Ecological Monitoring and Impact Assessment Methodologies

Long-term ecological monitoring and impact assessment for herbicides like this compound involve a multi-faceted approach to evaluate potential effects on ecosystems over time. This includes monitoring for the presence of the chemical in various environmental compartments and assessing its impact on non-target organisms and ecosystem processes.

Methodologies for monitoring often involve collecting and analyzing samples from water, soil, and sediment. epa.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify the presence of 2,4-D and its metabolites. econference.ionih.gov These methods are highly sensitive and selective, allowing for the detection of trace levels of the herbicide. econference.io

Impact assessment methodologies focus on evaluating the effects on non-target species and ecosystem functions. This can include:

Population and Community Studies: Monitoring the abundance, diversity, and health of non-target plant and animal populations in areas with potential exposure. mass.gov

Toxicity Testing: Laboratory and field studies to determine the acute and chronic toxicity of the herbicide to representative non-target organisms. fao.org

Residue Analysis: Measuring the concentration of the herbicide in the tissues of organisms to assess bioaccumulation potential. mass.gov

Modeling: Using environmental fate and transport models to predict the movement and persistence of the herbicide in the environment and to estimate potential exposure levels for non-target organisms. sjweh.fi

A crucial aspect of long-term assessment is understanding the degradation of the compound in the environment. 2,4-D esters are known to biodegrade in soil and water, with half-lives typically ranging from a few days to several weeks. fao.org This rapid degradation helps to prevent long-term accumulation and reduces the potential for chronic ecological effects. fao.org Regulatory bodies often require long-term monitoring data to ensure that the use of such herbicides does not lead to unacceptable adverse effects on the environment. apvma.gov.au

Herbicide Resistance Evolution and Management Strategies Research

Molecular Mechanisms of Herbicide Resistance in Weeds

The evolution of herbicide resistance in weed populations represents a significant challenge to sustainable agriculture. For synthetic auxin herbicides, such as 2,4-DB butyl ester, resistance mechanisms are complex and can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). grdc.com.auresearchgate.net The compound 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), of which this compound is a formulation, is a pro-herbicide. In susceptible plants, it is converted through β-oxidation into the active herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). orst.edu This active compound mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventually plant death. numberanalytics.com Consequently, the molecular mechanisms of resistance that have evolved in weeds are directed against the herbicidal action of 2,4-D.

Target-Site Resistance: Genetic Alterations in Auxin Perception and Signaling Components

Target-site resistance (TSR) occurs when a genetic mutation alters the protein targeted by the herbicide, reducing or eliminating the herbicide's ability to bind without compromising the protein's essential function. nih.gov For synthetic auxins, this involves modifications to the core components of the auxin signaling pathway. numberanalytics.com While once considered rare for auxinic herbicides due to the complexity of the auxin signaling network and potential fitness costs, several instances of TSR have now been identified. scielo.brscielo.brbioone.org

The primary mode of action for 2,4-D involves its binding to a receptor complex composed of an F-box protein (TIR1/AFB family) and an Aux/IAA co-receptor protein. nih.govscielo.br This binding targets the Aux/IAA repressor for degradation, freeing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which at herbicidal concentrations leads to plant death. scielo.br

Genetic alterations in these key components can confer resistance:

Aux/IAA Co-receptors: Mutations in the genes encoding Aux/IAA proteins are a significant mechanism of TSR to 2,4-D. A notable example was discovered in Sisymbrium orientale (Indian hedge mustard), where a 27-base-pair deletion in the degron domain of the SoIAA2 gene confers resistance to 2,4-D. mountainscholar.orgpnas.org More recently, a single point mutation (Leu 175 Pro) in a different auxin co-receptor gene, SoIAA34, was identified in another 2,4-D resistant S. orientale population. nih.gov

TIR1/AFB Receptors: The auxin receptors consist of the Transport Inhibitor Response 1 (TIR1) protein and five related Auxin Signaling F-Box (AFB) proteins. bioone.org Mutations that alter the herbicide binding site on these receptors can lead to resistance. nih.govscielo.br For example, specific mutations in the AFB5 gene in Arabidopsis have been shown to confer resistance to picolinate (B1231196) auxins, though not necessarily to 2,4-D, highlighting how different synthetic auxins can interact differently with the receptor family. scielo.brscielo.br The functional redundancy among the six TIR1/AFB receptors may contribute to the lower frequency of TSR evolution for this herbicide class compared to others. bioone.org

Auxin Response Factors (ARFs): These transcription factors are activated when Aux/IAA repressors are degraded. scielo.br While central to the signaling cascade, specific resistance-conferring mutations in ARFs are not as well-documented as those in the upstream receptor components.

ABCB Transporters: ATP-binding cassette B-type (ABCB) transporters are involved in auxin efflux. mdpi.com While often associated with non-target-site resistance due to their role in herbicide movement, mutations in these transport proteins can be considered a form of TSR when they directly impact the local concentration of the herbicide at its site of action. hracglobal.com Research in wild radish suggests that impaired translocation, potentially due to altered function of an ABCB-type transporter, is a primary resistance mechanism. hracglobal.com

| Weed Species | Gene Mutated | Nature of Genetic Alteration | Reference |

|---|---|---|---|

| Sisymbrium orientale (Indian hedge mustard) | SoIAA2 (Aux/IAA Co-receptor) | 27 bp in-frame deletion in the degron tail | mountainscholar.orgpnas.org |

| Sisymbrium orientale (Indian hedge mustard) | SoIAA34 (Aux/IAA Co-receptor) | Point mutation leading to Leu 175 Pro amino acid substitution | nih.gov |

| Kochia scoparia (Kochia) | AUX1 (Auxin Influx Carrier) | Mutation in an auxin transporter gene conferring cross-resistance to 2,4-D and dicamba | mdpi.com |

Non-Target-Site Resistance: Physiological and Biochemical Adaptations

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that reduce the amount of active herbicide reaching its target site. grdc.com.aunih.gov These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.gov For this compound, the most significant NTSR mechanisms are impaired translocation and enhanced metabolism of its active form, 2,4-D. mdpi.com

Reduced absorption of an herbicide through the leaf cuticle or other structural barriers is a potential NTSR mechanism. nih.gov However, for synthetic auxin herbicides like 2,4-D, this is considered a minor and less common resistance pathway. nih.gov While documented in a few species such as 2,4-D-resistant ground ivy (Glechoma hederacea), studies on many other resistant weeds, including multiple biotypes of Amaranthus and Conyza, have found no significant differences in herbicide uptake between resistant and susceptible populations. mdpi.comfrontiersin.orgbioone.orgresearchgate.net

A more prevalent NTSR mechanism is the impaired movement (translocation) of the herbicide from the treated leaves to its sites of action in the meristematic tissues. mdpi.comnih.gov This results in the herbicide being sequestered in the treated leaf, preventing it from causing systemic damage. frontiersin.orgnih.gov

Research Findings:

Reduced translocation has been identified as a key resistance mechanism in multiple weed species, including wild radish (Raphanus raphanistrum), short-fruit mustard (Hirschfeldia incana), smooth pigweed (Amaranthus hybridus), and parthenium (Parthenium hysterophorus). mdpi.comnih.govresearchgate.net